molecular formula C8H10ClN3O3 B13091656 4-Chloro-3-isopropoxy-5-nitropyridin-2-amine

4-Chloro-3-isopropoxy-5-nitropyridin-2-amine

Cat. No.: B13091656
M. Wt: 231.63 g/mol
InChI Key: WJGJQAFZNCTARY-UHFFFAOYSA-N
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Description

4-Chloro-3-isopropoxy-5-nitropyridin-2-amine is a chemical compound with the molecular formula C8H10ClN3O3. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-isopropoxy-5-nitropyridin-2-amine typically involves the nitration of a pyridine derivative followed by chlorination and isopropoxylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-isopropoxy-5-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-isopropoxy-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-3-isopropoxy-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and isopropoxy groups can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitropyridin-2-amine
  • 4-Chloro-3-iodo-5-nitropyridin-2-amine
  • 4-Chloro-5-iodo-3-nitropyridin-2-amine

Uniqueness

4-Chloro-3-isopropoxy-5-nitropyridin-2-amine is unique due to the presence of the isopropoxy group, which can enhance its solubility and reactivity compared to other similar compounds. This structural feature can also influence its biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C8H10ClN3O3

Molecular Weight

231.63 g/mol

IUPAC Name

4-chloro-5-nitro-3-propan-2-yloxypyridin-2-amine

InChI

InChI=1S/C8H10ClN3O3/c1-4(2)15-7-6(9)5(12(13)14)3-11-8(7)10/h3-4H,1-2H3,(H2,10,11)

InChI Key

WJGJQAFZNCTARY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CN=C1N)[N+](=O)[O-])Cl

Origin of Product

United States

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